molecular formula C15H10N4O B14311826 2(1H)-Quinolinone, 4-azido-3-phenyl- CAS No. 108832-08-2

2(1H)-Quinolinone, 4-azido-3-phenyl-

Cat. No.: B14311826
CAS No.: 108832-08-2
M. Wt: 262.27 g/mol
InChI Key: WPMKBEHWGBVZPM-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 4-azido-3-phenyl- is a compound that belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an azido group (-N₃) at the 4-position and a phenyl group (-C₆H₅) at the 3-position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-azido-3-phenyl- typically involves the introduction of the azido group into the quinolinone structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-3-phenylquinolinone, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the displacement of the chlorine atom by the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 4-azido-3-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, forming different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form fused nitrogen heterocycles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used in cyclization reactions to form fused nitrogen heterocycles.

    Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used in reduction reactions to convert the azido group to an amine group.

Major Products Formed

    Indoles and Azepines: Formed through cyclization reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

2(1H)-Quinolinone, 4-azido-3-phenyl- has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 4-azido-3-phenyl- involves its interaction with biological targets, such as enzymes and receptors. The azido group can form reactive intermediates, such as nitrenium ions, which can covalently modify nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-3-phenylquinoline: Similar structure but lacks the carbonyl group at the 2-position.

    4-Azido-3-phenylpyridazine: Contains a pyridazine ring instead of a quinolinone ring.

Uniqueness

2(1H)-Quinolinone, 4-azido-3-phenyl- is unique due to the presence of both the azido and phenyl groups on the quinolinone scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

108832-08-2

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

4-azido-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20)

InChI Key

WPMKBEHWGBVZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-]

Origin of Product

United States

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